3a,4b,3a-Galactotetraose
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Overview
Description
3a,4b,3a-Galactotetraose is a carbohydrate compound with the molecular formula C24H42O21. It is a type of oligosaccharide consisting of four galactose units linked together.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4b,3a-Galactotetraose typically involves enzymatic methods using β-galactosidase. The enzyme facilitates the transgalactosylation reaction, where galactose units are transferred to form the oligosaccharide. The reaction conditions often include a controlled temperature, pH, and substrate concentration to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved using immobilized enzyme systems in continuous stirred tank reactors (CSTR). This method allows for better control of the reaction and facilitates product recovery and enzyme reuse. The operational variables such as inlet concentrations of sugar substrates, temperature, feed substrate molar ratio, enzyme loading, and feed flow rate are carefully optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 3a,4b,3a-Galactotetraose undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield galactonic acid, while reduction may produce galactitol .
Scientific Research Applications
3a,4b,3a-Galactotetraose has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a substrate for studying glycosidase enzymes and their mechanisms.
Industry: It is used in the production of prebiotics and functional foods due to its beneficial effects on gut health
Mechanism of Action
The mechanism of action of 3a,4b,3a-Galactotetraose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidase enzymes, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biological pathways, including those involved in digestion and metabolism .
Comparison with Similar Compounds
Lactulose: A disaccharide used in the treatment of constipation and hepatic encephalopathy.
Galactobiose: A disaccharide consisting of two galactose units.
Galactotriose: An oligosaccharide consisting of three galactose units.
Uniqueness: 3a,4b,3a-Galactotetraose is unique due to its specific arrangement of four galactose units, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHRYDVILRNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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